molecular formula C13H21N B1352754 (3-Methylbutan-2-yl)(1-phenylethyl)amine

(3-Methylbutan-2-yl)(1-phenylethyl)amine

Cat. No.: B1352754
M. Wt: 191.31 g/mol
InChI Key: ZMZIQRWISWNDFB-UHFFFAOYSA-N
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Description

(3-Methylbutan-2-yl)(1-phenylethyl)amine is a secondary amine characterized by a 1-phenylethyl group and a branched 3-methylbutan-2-yl substituent attached to the nitrogen atom. The branched alkyl chain may enhance steric bulk and lipophilicity, influencing its reactivity and interaction with substrates or metal complexes.

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

3-methyl-N-(1-phenylethyl)butan-2-amine

InChI

InChI=1S/C13H21N/c1-10(2)11(3)14-12(4)13-8-6-5-7-9-13/h5-12,14H,1-4H3

InChI Key

ZMZIQRWISWNDFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NC(C)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares (3-Methylbutan-2-yl)(1-phenylethyl)amine with structurally or functionally related amines:

Compound Name Key Structural Features Applications/Properties Key Differences from Target Compound
N-Benzyl-N-(1-phenylethyl)amine N-Benzyl and N-(1-phenylethyl) substituents Catalyzes enantioselective amination (84% ee reported) Benzyl vs. branched alkyl substituent; higher symmetry
Bis[(R)-1-phenylethyl]amine Two (R)-1-phenylethyl groups Chiral resolution agent; time-dependent structural recognition in metal complexes Dual chiral centers vs. one; slower reaction kinetics
2,2-Diphenylethan-1-amine Two phenyl groups on ethyl chain Pharmaceutical intermediate; enhances rigidity and π-π interactions Diphenyl vs. phenyl + alkyl; higher aromaticity
5-((R)-1-Phenylethyl)azaspiroamine Spirocyclic structure with 1-phenylethyl group Conformational rigidity for binding studies Spirocyclic core vs. linear structure

Key Research Findings

Steric and Electronic Effects :

  • The branched 3-methylbutan-2-yl group in the target compound likely increases steric hindrance compared to linear alkyl chains (e.g., sec-butyl in ) or benzyl groups. This could reduce nucleophilicity but improve selectivity in catalytic reactions .
  • In imine analogs, C=N bond lengths (1.265–1.292 Å) correlate with substituent electronic effects . While the target is an amine, its substituents may similarly modulate electron density at nitrogen.

Chiral Resolution and Asymmetry :

  • Bis(1-phenylethyl)amine derivatives exhibit enantioselectivity in amination reactions (up to 84% ee) and slow structural recognition in rare-earth separations . The single 1-phenylethyl group in the target compound may offer moderate enantiocontrol but faster kinetics.
  • Natural product-derived catalysts (e.g., DHQ-based) underperform compared to synthetic 1-phenylethylamine derivatives, highlighting the latter’s versatility .

Physicochemical Properties: The lipophilicity of the 3-methylbutan-2-yl group may enhance solubility in nonpolar solvents compared to diphenylethylamine () or hydrophilic spirocyclic amines (). In precipitation studies, bis(1-phenylethyl)amine shows time-dependent selectivity for rare-earth elements, suggesting that the target compound’s substituents could alter metal-binding affinities .

Reactivity in Organic Synthesis :

  • 1-Phenylethylamine derivatives are widely used as chiral auxiliaries (e.g., in oxazolidine formation, though unexpected products may arise due to steric clashes, as in ). The target’s branched alkyl chain might mitigate such side reactions.

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